Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Brand Name: Vulcanchem
CAS No.: 1803593-25-0
VCID: VC2892387
InChI: InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3
SMILES: COC1=CC=CC(=C1)C(CCCC(=O)OC)OC
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

CAS No.: 1803593-25-0

Cat. No.: VC2892387

Molecular Formula: C14H20O4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate - 1803593-25-0

Specification

CAS No. 1803593-25-0
Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
IUPAC Name methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Standard InChI InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3
Standard InChI Key XCARDCMWFPGKNJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CCCC(=O)OC)OC
Canonical SMILES COC1=CC=CC(=C1)C(CCCC(=O)OC)OC

Introduction

Chemical Identity and Structure

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (CAS: 1803593-25-0) is an ester derivative characterized by its distinctive molecular structure containing methoxy groups on both the pentanoate backbone and the phenyl ring. The compound represents an important class of functionalized pentanoates with potential utility in various chemical applications.

Structural Characteristics

The compound features a phenyl ring with a methoxy substituent at the meta position (3-position), connected to a pentanoate chain that contains an additional methoxy group and a methyl ester terminus. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile.

PropertyValue
CAS Number1803593-25-0
Molecular FormulaC₁₄H₂₀O₄
Molecular Weight252.31 g/mol
IUPAC Namemethyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Standard InChIInChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3
Standard InChIKeyXCARDCMWFPGKNJ-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)C(CCCC(=O)OC)OC
PubChem Compound ID112756410

The molecular structure contains four oxygen atoms distributed across the molecule: two as part of methoxy groups (one on the phenyl ring and one at the C-5 position of the pentanoate chain), and two in the methyl ester group. This oxygen-rich composition contributes to the compound's polarity and potential hydrogen bonding capabilities .

Physical and Chemical Properties

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for its application in research and development.

Physical Properties

The compound exists as a stable organic molecule at room temperature. While specific experimental data on its physical state is limited in the available literature, structural analogs of similar molecular weight typically present as colorless to pale yellow liquids or solids with low melting points .

Chemical Properties

The chemical reactivity of methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is primarily dictated by its functional groups. The presence of the methyl ester makes it susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid. The methoxy groups can participate in various substitution reactions depending on the conditions employed.

Applications in Chemical Research

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate serves as a versatile building block in organic synthesis and has found applications across multiple research domains.

Synthetic Utility

The compound functions as an intermediate in the synthesis of more complex organic molecules. Its utility stems from the functional groups that can undergo selective transformations:

  • The methyl ester can be hydrolyzed, reduced, or amidated

  • The methoxy groups provide sites for potential derivatization

  • The phenyl ring offers opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions

Research Applications

In research settings, the compound has been explored for:

  • Structure-activity relationship studies in medicinal chemistry

  • Development of pharmaceutical candidates targeting specific biological pathways

  • Serving as a scaffold for library synthesis in drug discovery programs

Spectroscopic Properties

Spectroscopic data provides critical information for structure confirmation and purity assessment of methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would typically reveal:

  • Characteristic signals for the methoxy groups (around 3.7-3.9 ppm in ¹H NMR)

  • Distinctive patterns for the aromatic protons of the 3-methoxyphenyl group

  • Signals corresponding to the pentanoate chain protons

  • Carbon signals reflecting the carbonyl carbon (approximately 170-175 ppm in ¹³C NMR) and other carbon environments

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 252 (corresponding to the molecular weight)

  • Fragmentation patterns consistent with cleavage at the ester bond and other characteristic fragmentations of methoxylated compounds

SupplierCatalog IDPurityPackaging Options
Vulcan ChemVC2892387≥95%Research quantities
AK Scientific6558EE95%Various sizes
CymitQuimica3D-DXC59325Not specified50mg, 500mg
AmbeedA106730095%Research quantities
BLD PharmNot specifiedNot specifiedVarious sizes

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